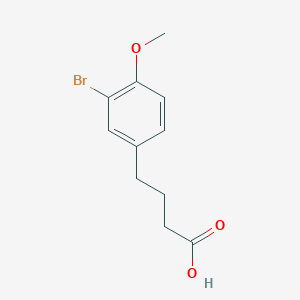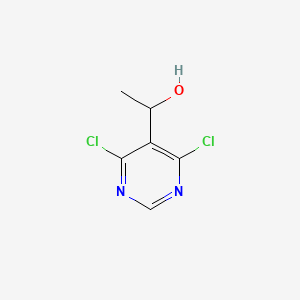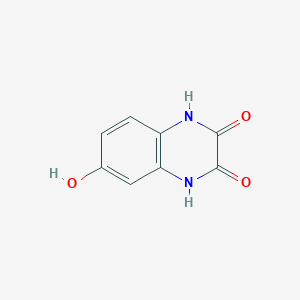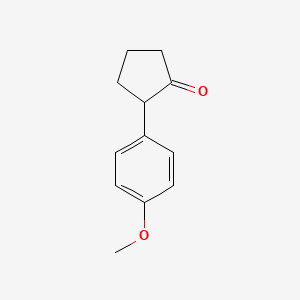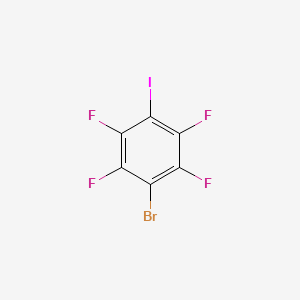
3-(Benzyloxy)-1-bromonaphthalene
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This would involve discussing the types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation .Scientific Research Applications
Chromatography and Mass Spectrometry
“3-(Benzyloxy)-1-bromonaphthalene” can be used in chromatography and mass spectrometry applications . These techniques are widely used in analytical chemistry for separating, identifying, and quantifying the individual components in a mixture .
Synthesis of Other Compounds
This compound can serve as a precursor for the synthesis of other compounds. For example, it can be used to synthesize benzyl acetate, which is a fragrance and flavoring agent.
Inhibitor of Excitatory Amino Acid Transporters (EAATs)
One of the primary applications of “3-(Benzyloxy)-1-bromonaphthalene” lies in its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft.
Neuroprotection
Cognitive Enhancement
Controlled elevation of glutamate levels by “3-(Benzyloxy)-1-bromonaphthalene” might enhance cognitive function and memory in animal models. However, further research is needed to determine its safety and efficacy in humans.
Therapeutic Interventions for Neurological Disorders
Research suggests that “3-(Benzyloxy)-1-bromonaphthalene” may hold promise for developing therapeutic interventions for neurological disorders. Studies have explored its potential in neuroprotection and cognitive enhancement.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(benzyloxy)pyridin-2-amine, have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 in humans .
Mode of Action
It’s worth noting that benzylic compounds are known to undergo oxidation and reduction reactions . The bromine atom in the compound could potentially participate in radical reactions .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions, including oxidation and reduction .
Result of Action
Benzylic compounds are known to undergo oxidation and reduction reactions , which could potentially lead to changes in cellular redox status.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of 3-(Benzyloxy)-1-bromonaphthalene .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-phenylmethoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKAAXWQXBRAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


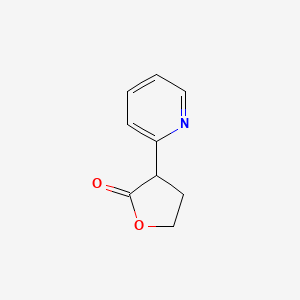
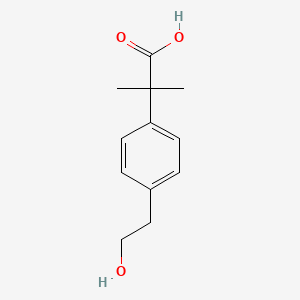
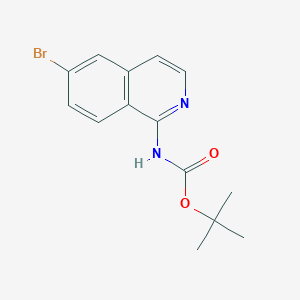


![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)

